![molecular formula C18H38O5 B14353055 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-10-7](/img/structure/B14353055.png)
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is known for its unique structure, which includes a dodecyloxy group and multiple hydroxyl groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by a series of hydrolysis and etherification steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dodecanoic acid, while substitution with halogens can produce dodecyl halides.
Applications De Recherche Scientifique
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in membrane biology due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol exerts its effects involves its interaction with biological membranes. The dodecyloxy group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[1-(Dodecyloxy)-3-hydroxy-2-propanyl]oxy}-1,2-propanediol
- 3-dodecyloxypropane-1,2-diol
- (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol
Uniqueness
What sets 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophilic and hydrophobic environments.
Propriétés
Numéro CAS |
93177-10-7 |
|---|---|
Formule moléculaire |
C18H38O5 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-(1-dodecoxy-3-hydroxypropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-16-18(14-20)23-15-17(21)13-19/h17-21H,2-16H2,1H3 |
Clé InChI |
XKLAUACTGUGXLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(CO)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


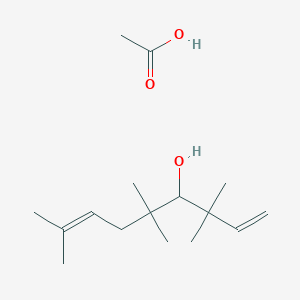
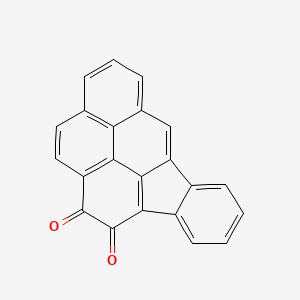
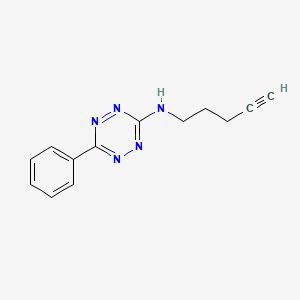

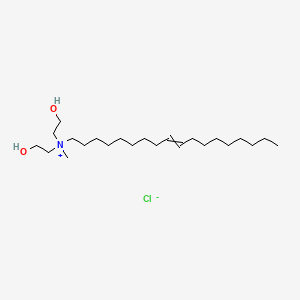
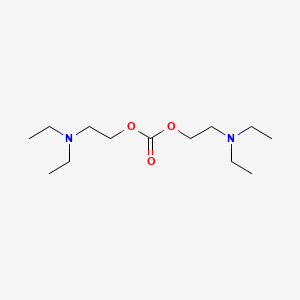
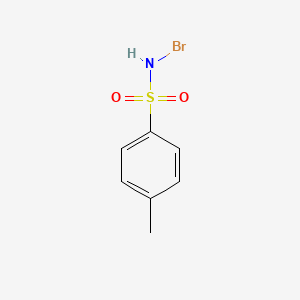
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
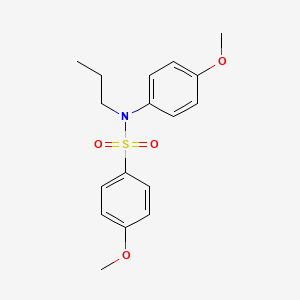

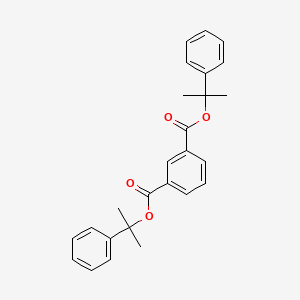
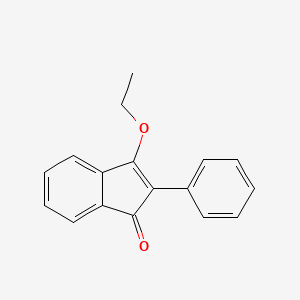

![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
